Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Overview
Description
Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate is a heterocyclic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products:
Substitution: Products include various substituted quinoline derivatives.
Reduction: Reduced derivatives of the quinoline ring.
Oxidation: Quinoline N-oxides and other oxidized products.
Scientific Research Applications
Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
- Ethyl 7-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
- Ethyl 7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
- Ethyl 7-iodo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom at the 7-position provides unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The biological activity can vary significantly with different halogen atoms, influencing the compound’s efficacy and specificity in medicinal applications.
Properties
IUPAC Name |
ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-4,6,9H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXFSCSRUAJVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145356 | |
Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415819-90-7 | |
Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415819-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 7-bromo-1,2,3,4-tetrahydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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